molecular formula C17H14N2O2S B2374602 N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide CAS No. 380432-43-9

N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide

Cat. No.: B2374602
CAS No.: 380432-43-9
M. Wt: 310.37
InChI Key: HSWQFOBCVUXWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: As a probe for studying the interactions of quinoline derivatives with biological targets such as enzymes and receptors.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

    Industry: As a precursor for the synthesis of dyes, pigments, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to interact with biological systems, it might bind to specific proteins or other biomolecules, influencing their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. This might include studies to optimize its synthesis, detailed analysis of its structure and properties, and investigations of its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions. For example, a thiol group can be added to the quinoline core using thiourea or other sulfur-containing reagents.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. This step typically involves the reaction of the quinoline derivative with a methoxyphenyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide, and acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide can be compared with other similar compounds, such as:

    Quinoline-4-carboxamide: Lacks the methoxyphenyl and sulfanyl groups, resulting in different biological activities.

    2-Methoxyphenylquinoline: Lacks the sulfanyl and carboxamide groups, affecting its chemical reactivity and biological properties.

    2-Sulfanylquinoline: Lacks the methoxyphenyl and carboxamide groups, leading to different applications and mechanisms of action.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-sulfanylidene-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-15-9-5-4-8-14(15)19-17(20)12-10-16(22)18-13-7-3-2-6-11(12)13/h2-10H,1H3,(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWQFOBCVUXWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=S)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.